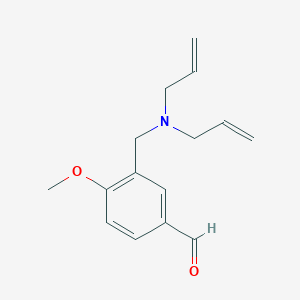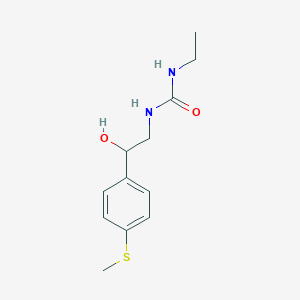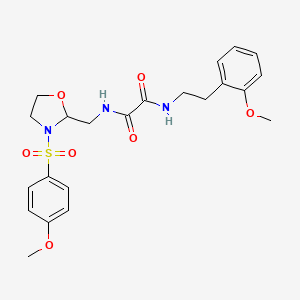
3-Diallylaminomethyl-4-methoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diallylaminomethyl-4-methoxy-benzaldehyde is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound features a benzaldehyde core substituted with a diallylaminomethyl group and a methoxy group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Diallylaminomethyl-4-methoxy-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with diallylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Diallylaminomethyl-4-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylaminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
3-Diallylaminomethyl-4-methoxy-benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Diallylaminomethyl-4-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The diallylaminomethyl group can engage in various binding interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 3-Diallylaminomethyl-4-methoxy-benzaldehyde include:
3-Diallylaminomethyl-4-hydroxy-benzaldehyde: Differing by the presence of a hydroxy group instead of a methoxy group.
3-Diallylaminomethyl-4-ethoxy-benzaldehyde: Featuring an ethoxy group in place of the methoxy group.
3-Diallylaminomethyl-4-methyl-benzaldehyde: Substituted with a methyl group instead of a methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-8-16(9-5-2)11-14-10-13(12-17)6-7-15(14)18-3/h4-7,10,12H,1-2,8-9,11H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVBPBQXYWFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2456144.png)

![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2456146.png)

![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2456156.png)


![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)




